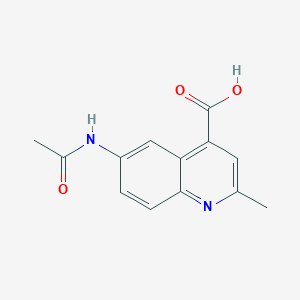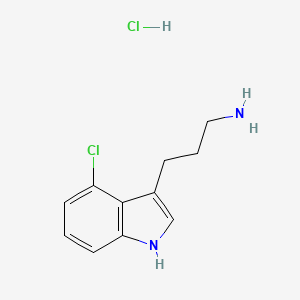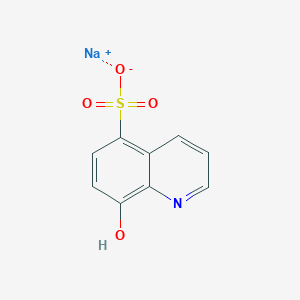
6-Acetamido-2-methylquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Acetamido-2-methylquinoline-4-carboxylic acid is a heterocyclic aromatic compound with a quinoline backbone. This compound is characterized by the presence of an acetamido group at the 6th position, a methyl group at the 2nd position, and a carboxylic acid group at the 4th position. The molecular formula of this compound is C13H12N2O3, and it has a molecular weight of 244.25 g/mol . The quinoline structure is known for its significant role in medicinal chemistry and synthetic organic chemistry due to its versatile applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-acetamido-2-methylquinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the Doebner–Von Miller reaction, which combines aniline with an aldehyde and pyruvic acid to yield 2-substituted quinoline-4-carboxylic acids . Another method involves the Pfitzinger reaction, where isatin reacts with methylketones in a basic medium to form quinoline derivatives .
Industrial Production Methods: Industrial production of quinoline derivatives often employs green and sustainable methods. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These methods not only improve the efficiency of the reactions but also reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions: 6-Acetamido-2-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce quinoline alcohols .
Scientific Research Applications
6-Acetamido-2-methylquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-acetamido-2-methylquinoline-4-carboxylic acid involves its interaction with various molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the acetamido group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity . The compound can also inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity .
Comparison with Similar Compounds
2-Methylquinoline-4-carboxylic acid: Lacks the acetamido group, resulting in different biological activity.
6-Amino-2-methylquinoline-4-carboxylic acid: Has an amino group instead of an acetamido group, which can alter its reactivity and binding properties.
2,6-Dimethylquinoline-4-carboxylic acid: Contains an additional methyl group, affecting its steric and electronic properties.
Uniqueness: 6-Acetamido-2-methylquinoline-4-carboxylic acid is unique due to the presence of the acetamido group, which enhances its ability to form hydrogen bonds and interact with biological targets. This makes it a valuable compound in medicinal chemistry and drug design .
Properties
Molecular Formula |
C13H12N2O3 |
|---|---|
Molecular Weight |
244.25 g/mol |
IUPAC Name |
6-acetamido-2-methylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C13H12N2O3/c1-7-5-11(13(17)18)10-6-9(15-8(2)16)3-4-12(10)14-7/h3-6H,1-2H3,(H,15,16)(H,17,18) |
InChI Key |
IDDIXLXZSZPVOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)NC(=O)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methyl-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11867542.png)




![Ethyl 2-methyl-[3,4'-bipyridine]-5-carboxylate](/img/structure/B11867581.png)






![4-Chloro-6-methyl-7-((tetrahydrofuran-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11867638.png)
